3-Fluoropropanal

Description

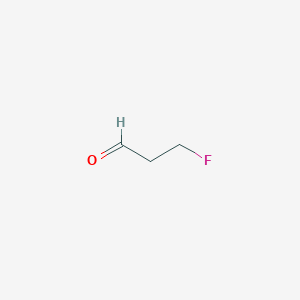

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-fluoropropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5FO/c4-2-1-3-5/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNMZKNFKRXLAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50603404 | |

| Record name | 3-Fluoropropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50603404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77063-66-2 | |

| Record name | 3-Fluoropropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50603404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Chemical Compound: 3 Fluoropropanal

Direct Synthesis of this compound

The direct synthesis of this compound can be approached through the catalytic hydroformylation of vinyl fluoride. This method involves the addition of a formyl group and a hydrogen atom across the double bond of the fluoro-olefin.

Catalytic Hydroformylation of Fluoro-olefins

Catalytic hydroformylation stands as a important process for the production of aldehydes from alkenes. incatt.nlmdpi.com The application of this reaction to fluoro-olefins like vinyl fluoride offers a direct route to fluorinated aldehydes. nih.gov

The regioselectivity of the hydroformylation of vinyl fluoride is a critical aspect, determining whether the linear aldehyde (this compound) or the branched aldehyde (2-fluoropropanal) is formed. Research findings on this topic present some conflicting results, highlighting the complexity of this transformation.

One study reports a remarkable dependence of regioselectivity on the catalyst system employed. d-nb.info According to this research, the use of dicobalt octacarbonyl as a catalyst precursor leads to a switch in regioselectivity favoring the linear aldehyde, this compound. d-nb.info Conversely, rhodium catalysts are reported to selectively furnish the branched aldehyde, 2-fluoropropanal. d-nb.info The proposed mechanism for hydroformylation suggests that the regioselectivity is determined by the initial insertion of the alkene into the metal-hydride bond. mdpi.com The electronic properties of the fluorine substituent are believed to play a crucial role in directing this insertion.

In contrast, another detailed investigation into the hydroformylation of various fluoro-olefins, including vinyl fluoride, found that the reaction exclusively yielded 2-fluoropropanal, regardless of the catalyst species used (Rh, Ru, or Co). nih.gov This suggests that the electronic effect of the fluorine atom strongly directs the addition of the formyl group to the carbon atom already bearing the fluorine.

Further mechanistic studies on hydroformylation, in a more general context, indicate that the reaction proceeds through a series of steps involving ligand dissociation, olefin coordination, migratory insertion, and reaction with hydrogen to regenerate the catalyst and release the aldehyde product. acs.org The nature of the ligands on the metal center can significantly influence both the activity and the selectivity of the catalyst.

Different transition metal complexes have been investigated for the hydroformylation of vinyl fluoride and other fluoro-olefins.

Rhodium Complexes: Rhodium catalysts, often modified with phosphine (B1218219) or phosphite (B83602) ligands, are highly active for hydroformylation reactions. mdpi.com In the context of vinyl fluoride hydroformylation, rhodium catalysts have been reported to favor the formation of the branched isomer, 2-fluoropropanal. d-nb.info For instance, the use of HRh(CO)(PPh₃)₃ resulted in the formation of the branched aldehyde. d-nb.info

Ruthenium Complexes: Ruthenium carbonyl clusters, such as Ru₃(CO)₁₂, have also been used as catalysts. nih.gov Similar to rhodium, ruthenium catalysts were found to selectively produce the branched aldehyde, 2-fluoropropanal, from vinyl fluoride. d-nb.info

Cobalt Complexes: Cobalt carbonyls, like Co₂(CO)₈, represent the classic catalysts for hydroformylation. incatt.nl In the hydroformylation of vinyl fluoride, Co₂(CO)₈ has been reported to favor the formation of the linear aldehyde, this compound. d-nb.info This catalyst system, however, often requires harsher reaction conditions (higher temperature and pressure) compared to rhodium-based systems. incatt.nl

| Catalyst Precursor | Temperature (°C) | Pressure (bar) | Linear/Branched Ratio | Isolated Yield (%) |

|---|---|---|---|---|

| HRh(CO)(PPh₃)₃ | 80 | 68 | 0/100 | 52 |

| Ru₃(CO)₁₂ | 80 | 68 | 0/100 | 46 |

| Co₂(CO)₈ | 100 | 110 | 100/0 | 30 |

Regioselectivity and Mechanistic Investigations

Synthesis of Fluorinated Aldehydes via Fluorination Reactions

Alternative strategies for the synthesis of fluorinated aldehydes involve the introduction of a fluorine atom into an aldehyde substrate or the transformation of a pre-fluorinated precursor.

Enantioselective Organocatalytic α-Fluorination of Aldehyde Substrates

A significant advancement in the synthesis of chiral α-fluoro aldehydes is the development of enantioselective organocatalytic α-fluorination. This method utilizes small organic molecules as catalysts to control the stereochemistry of the fluorination step.

The use of enamine catalysis has emerged as a powerful strategy for the direct and enantioselective α-fluorination of aldehydes. caltech.eduacs.org In this approach, a chiral amine catalyst, such as an imidazolidinone derivative, reacts with the aldehyde to form a nucleophilic enamine intermediate. caltech.eduacs.org This enamine then reacts with an electrophilic fluorine source, with the chiral catalyst directing the approach of the fluorinating agent to one face of the enamine, thus inducing enantioselectivity. caltech.eduacs.org

A commonly used electrophilic fluorine source is N-fluorobenzenesulfonimide (NFSI). caltech.educapes.gov.br The reaction is generally carried out under mild conditions and tolerates a wide range of aldehyde substrates. caltech.edu Catalyst loadings can be as low as 2.5 mol%, although 20 mol% is more commonly employed to ensure efficient conversion. caltech.educapes.gov.br This methodology provides access to a variety of α-fluoro aldehydes with high enantiomeric excess (ee). acs.org

| Aldehyde Substrate | Catalyst | Fluorinating Agent | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Cyclohexylacetaldehyde | Imidazolidinone 1 | NFSI | 98 |

| Propanal | Imidazolidinone 1 | NFSI | Not Specified |

| Butanal | Imidazolidinone 1 | NFSI | Not Specified |

Nitrite-Modified Wacker Oxidation for β-Fluorinated Aldehydes

The synthesis of β-fluorinated aldehydes can be achieved through a nitrite-modified Wacker oxidation of allylic fluorides. nih.govcaltech.edu The Wacker oxidation typically oxidizes terminal olefins to methyl ketones (Markovnikov selectivity). caltech.edu However, the use of a nitrite (B80452) co-catalyst in a specific solvent system can reverse this selectivity, leading to the formation of aldehydes (anti-Markovnikov selectivity). nih.gov

This method provides a direct route to β-fluorinated aldehydes from readily available allylic fluoride precursors. nih.govcaltech.edu The reaction is catalyzed by a palladium complex, with a copper salt often used as a co-catalyst, and a nitrite salt, which is crucial for achieving high selectivity for the aldehyde product. caltech.edu The reaction proceeds in high yield and with excellent regioselectivity for a variety of allylic fluorides bearing different functional groups. nih.govcaltech.edu

Preliminary mechanistic studies suggest that the inductive effect of the fluorine atom plays a significant role in controlling the rate and regioselectivity of the oxidation. nih.govcaltech.edu The electron-withdrawing nature of the fluorine atom directs the nucleophilic attack of the oxidant to the carbon atom further from the fluorine, resulting in the formation of the β-fluorinated aldehyde. caltech.educaltech.edu This method is also applicable to the synthesis of γ-fluorinated aldehydes from homoallylic fluorides. nih.gov

| Substrate | Product | Yield (%) | Aldehyde/Ketone Ratio |

|---|---|---|---|

| Allylic Fluoride A | β-Fluorinated Aldehyde | 77 | 36:1 |

| Homoallylic Fluoride | γ-Fluorinated Aldehyde | Not Specified | High Selectivity |

Direct Fluorination Strategies

Direct fluorination involves the introduction of a fluorine atom into a molecule in a single step. While conceptually straightforward, the direct fluorination of aldehydes presents significant challenges due to the high reactivity of the aldehyde functional group and the aggressive nature of many fluorinating agents.

One approach is the organocatalytic α-fluorination of aldehydes. Studies have demonstrated the use of (S)-Proline and its derivatives as organocatalysts for the direct α-fluorination of aldehydes and ketones using electrophilic fluorine sources like Selectfluor {1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)}. thieme-connect.com This method proceeds via an enamine intermediate, which then attacks the electrophilic fluorine. While effective for the α-position, achieving regioselective fluorination at the β- or γ-position (as required for this compound from propanal) via this mechanism is not direct and remains a considerable challenge. For propanal, this strategy would yield 2-fluoropropanal. thieme-connect.com

The direct fluorination of hydrocarbon skeletons using elemental fluorine is another strategy, though it is often difficult to control and can lead to a mixture of products and over-fluorination. mdpi.com20.210.105 The process typically involves reacting the hydrocarbon with a diluted stream of fluorine gas over a gradient reactor. 20.210.105 For a molecule like propanal, this method would likely suffer from a lack of selectivity and degradation of the sensitive aldehyde group.

The table below summarizes findings on the direct organocatalytic α-fluorination of aldehydes.

Table 1: Organocatalytic α-Fluorination of Aldehydes with (S)-Proline and Selectfluor

| Aldehyde Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Propanal | 2-Fluoropropanal | 78 | 36 |

| Pentanal | 2-Fluoropentanal | 70 | 30 |

| Hexanal | 2-Fluorohexanal | 68 | 29 |

| 3-Methylbutanal | 2-Fluoro-3-methylbutanal | 72 | 26 |

Data sourced from studies on direct organocatalytic fluorination. thieme-connect.com

**2.3. Derivatization from Precursors

Due to the challenges of direct fluorination, multi-step syntheses starting from pre-functionalized molecules are more common and controllable for preparing this compound.

A reliable and widely used method for synthesizing this compound is the oxidation of its corresponding alcohol, 3-fluoropropanol. googleapis.com 3-Fluoropropanol itself can be prepared through various methods, including the reaction of 3-chloropropanol with a fluoride source or the hydroboration-fluorination of allyl alcohol. chemdad.com Once obtained, the primary alcohol is oxidized to the aldehyde.

Common oxidizing agents for this transformation include:

Pyridinium chlorochromate (PCC): A mild oxidant that can convert primary alcohols to aldehydes with good yields, typically in a solvent like dichloromethane (B109758) (CH₂Cl₂). Over-oxidation to the carboxylic acid can be a side reaction if excess PCC is used.

TEMPO-based systems: Reagents like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in combination with a co-oxidant such as sodium hypochlorite (B82951) (NaClO₂) offer high selectivity for aldehyde formation under controlled pH conditions (pH 6.5-7.0). This system often provides higher yields compared to chromium-based reagents.

In vivo, 3-fluoropropanol can be metabolized through oxidation to this compound, which is then further oxidized to 3-fluoropropanoic acid. mdpi.commdpi-res.com

Yields are for the two-step process starting from allyl alcohol.

3-Fluoropropyl triflate (trifluoromethanesulfonate) is a powerful electrophilic synthon used to introduce the 3-fluoropropyl moiety into various molecules. nih.govplos.org The triflate group is an excellent leaving group, making the terminal carbon highly susceptible to nucleophilic attack. This reagent is typically prepared from 3-fluoropropanol by reacting it with triflic anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine. acs.org

While not a direct precursor to this compound itself, 3-fluoropropyl triflate is used to alkylate nucleophiles such as amines, phenols, and carbanions. nih.govacs.orgnih.gov For example, it has been used in the synthesis of (4S)-4-(3-fluoropropyl)-L-glutamic acid by alkylating a protected glutamic acid derivative. nih.govplos.org The resulting molecule, containing the intact 3-fluoropropyl chain, can then undergo further transformations. In principle, a synthetic route could be designed where a protected aldehyde equivalent is alkylated with 3-fluoropropyl triflate, followed by deprotection to reveal the this compound structure.

An alternative strategy involves the synthesis and subsequent manipulation of polyhalogenated propanal derivatives. A notable example is the preparation of the diethyl acetal (B89532) of 3,3-dibromo-3-fluoropropanal. researchgate.netresearchgate.net This synthesis is achieved through a UV-initiated radical condensation of fluorotribromomethane (CFBr₃) with ethyl vinyl ether. researchgate.netresearchgate.net

The resulting acetal serves as a stable, protected form of the highly reactive aldehyde. This intermediate can then be used in further synthetic steps. For instance, it can be oxidized to ethyl 3,3-dibromo-3-fluoropropanoate, which, after dehydrobromination and selective reduction, yields ethyl 3-fluoroacrylate. researchgate.netresearchgate.net To obtain this compound from this acetal, one could envision a selective reduction of the two bromine atoms followed by acidic hydrolysis of the acetal protecting group. This approach highlights the use of polyhalogenated building blocks to construct the desired fluorinated carbon skeleton.

Carbon-fluoride (C-F) bond functionalization is an emerging area in organofluorine chemistry that involves the selective cleavage and transformation of C-F bonds, which are typically very strong. nih.govrsc.orgresearchgate.net This strategy is particularly useful for converting readily available polyfluorinated compounds into valuable, partially fluorinated intermediates. rsc.org

For instance, transition metal-catalyzed reactions can selectively functionalize a single C-F bond in a gem-difluoroalkene (a compound with two fluorine atoms on the same double-bonded carbon). acs.org This process often proceeds through a β-fluoride elimination mechanism from a metal intermediate, driven by the formation of a strong metal-fluoride bond. acs.org A synthetic route could be devised starting from a β,β-difluoroacrylate, which undergoes a stereodivergent palladium-catalyzed reaction with an arylboronic acid to form a monofluoroalkene. acs.org Subsequent manipulation of the alkene and ester functionalities could potentially lead to this compound. These methods offer novel retrosynthetic disconnections but are often complex and at the forefront of chemical research. nih.govacs.org

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₃H₅FO |

| 3-Fluoropropanol | C₃H₇FO |

| 3-Fluoropropyl Triflate | C₄H₆F₄O₃S |

| 3,3-Dibromo-3-fluoropropanal Diethyl Acetal | C₇H₁₃Br₂FO₂ |

| Propanal | C₃H₆O |

| 2-Fluoropropanal | C₃H₅FO |

| 3-Fluoropropanoic Acid | C₃H₅FO₂ |

| Pyridinium chlorochromate (PCC) | C₅H₆ClCrNO₃ |

| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) | C₉H₁₈NO |

| Selectfluor | C₇H₁₄B₂ClF₄N₂ |

| (S)-Proline | C₅H₉NO₂ |

| Fluorotribromomethane | CBr₃F |

| Ethyl Vinyl Ether | C₄H₈O |

| Ethyl 3-fluoroacrylate | C₅H₇FO₂ |

Reactivity and Synthetic Transformations Involving 3 Fluoropropanal

Aldehyde Reactivity in the Context of γ-Fluorination

The presence of a fluorine atom at the γ-position relative to the aldehyde group in 3-fluoropropanal has a notable impact on the reactivity of the carbonyl group. This influence is primarily electronic in nature.

Fluorine is the most electronegative element, and its presence in an organic molecule exerts a strong electron-withdrawing inductive effect (-I effect). chemguide.co.uk In this compound, the fluorine atom pulls electron density away from the adjacent carbon atoms. This inductive effect is transmitted through the carbon chain to the carbonyl carbon of the aldehyde. edu.krd As a result, the carbonyl carbon becomes more electron-deficient and, therefore, more electrophilic. edu.krd This increased electrophilicity enhances the susceptibility of the aldehyde to nucleophilic attack, making it more reactive compared to its non-fluorinated counterpart, propanal. edu.krd This enhanced reactivity is a key feature that is exploited in the use of this compound in organic synthesis.

Formation of Complex Fluorinated Molecules

The unique reactivity of this compound makes it an ideal starting material for the synthesis of a diverse array of complex fluorinated molecules with potential applications in various fields, particularly in medicinal chemistry.

Fluorinated amino acids are of significant interest in medicinal chemistry and chemical biology due to the unique properties conferred by the fluorine atom. mdpi.com this compound can be utilized as a precursor for the synthesis of certain fluorinated amino acids. For instance, it can undergo reactions such as the Strecker synthesis or other methodologies where the aldehyde is converted into an amino acid. The resulting γ-fluoroamino acids are valuable building blocks for creating peptides with modified conformations and enhanced metabolic stability. mdpi.com The synthesis of fluorinated amino acids has been a subject of intense research, with various methods developed to introduce fluorine into amino acid structures. chemistryviews.org

A general synthetic approach could involve the conversion of this compound to the corresponding α-amino nitrile, followed by hydrolysis to yield the fluorinated amino acid. chemistryviews.org

Table 1: Examples of Synthetic Transformations for Fluorinated Amino Acid Synthesis

| Starting Material | Key Transformation | Product Type |

|---|---|---|

| This compound | Strecker Synthesis | γ-Fluoro-α-amino acid |

This table presents conceptual synthetic pathways.

Fluorinated iminosugars and carbohydrates are another important class of molecules with potential therapeutic applications, including as glycosidase inhibitors. cornell.edu this compound can serve as a key building block in the synthesis of these complex structures. The aldehyde functionality allows for chain extension and cyclization reactions, while the fluorine atom can mimic a hydroxyl group or alter the electronic properties of the sugar ring. Synthetic strategies often involve multi-step sequences where this compound is incorporated into a growing carbohydrate or iminosugar framework. cornell.eduresearchgate.net

The synthesis of fluorinated iminosugars often involves nucleophilic fluorination as a key step in the synthetic sequence starting from carbohydrate precursors. cornell.edu

This compound can be readily transformed into other valuable fluorinated building blocks, such as 3-fluoropropanol, through reduction of the aldehyde. rsc.org This alcohol can then be used in the synthesis of fluorinated esters and ethers. google.comnih.govfluorine1.ru

Fluorinated Esters: 3-Fluoropropanol can be esterified with various carboxylic acids or their derivatives to produce a range of 3-fluoropropyl esters. These esters can find applications as solvents, plasticizers, or as intermediates in further synthetic transformations. The synthesis of ethyl 3-fluoroacrylate, for example, has been achieved from a derivative of this compound. researchgate.net

Fluorinated Ethers: Williamson ether synthesis, involving the reaction of the alkoxide of 3-fluoropropanol with an alkyl halide, can be employed to generate 3-fluoropropyl ethers. nih.govfluorine1.ru These ethers are of interest in materials science and as potential therapeutic agents. google.com For instance, fluorinated ethers related to dihydrotetrabenazine (B1670615) have been synthesized for use as imaging agents. google.com

Table 2: Synthesis of Fluorinated Esters and Ethers from this compound-derived 3-Fluoropropanol

| Reagent | Reaction Type | Product Class |

|---|---|---|

| Carboxylic Acid / Acyl Chloride | Esterification | 3-Fluoropropyl ester |

This table illustrates general synthetic routes.

Applications of 3 Fluoropropanal and Its Derivatives in Advanced Research

Medicinal and Agrochemical Chemistry Applications

The introduction of fluorine into organic molecules can significantly alter their biological properties, a strategy widely employed in the development of new pharmaceutical and agrochemical agents. 3-Fluoropropanal and its derivatives serve as valuable building blocks in this context, offering a reactive aldehyde functional group and a strategically placed fluorine atom that can enhance metabolic stability and target binding affinity.

Precursors for Pharmaceutical Agents

Fluorinated compounds, including derivatives of this compound, are crucial intermediates in the synthesis of a wide array of bioactive molecules and pharmaceuticals. The presence of a fluorine atom can improve the metabolic stability and bioavailability of drug candidates compared to their non-fluorinated counterparts. For instance, 3-fluoropropylamine, which can be synthesized from 3-fluoropropanol, is an intermediate in the preparation of various pharmaceuticals. ontosight.ai The C(sp³)–F bond in compounds like 3-fluoropropanol can be selectively functionalized, allowing for the late-stage modification of complex molecules, which is an attractive strategy in drug discovery. acs.org This approach facilitates the exploration of new chemical space and the development of novel therapeutic agents. acs.org

Derivatives of this compound are also instrumental in creating PET imaging agents. For example, (4S)-4-(3-[¹⁸F]Fluoropropyl)-L-glutamic acid ([¹⁸F]FSPG) is a PET tracer used for imaging the system xC⁻ transporter activity, which is upregulated in various cancers. plos.orgaacrjournals.org This tracer has shown promise in detecting cancers like prostate, lung, and breast cancer, as well as in evaluating conditions like multiple sclerosis and inflammatory brain diseases. plos.orgaacrjournals.org Another example is S-(3-[¹⁸F]fluoropropyl)homocysteine ([¹⁸F]FPHCys), developed as a potential PET tracer for tumor detection. rsc.org

Role in Agrochemical Development

Similar to its role in pharmaceuticals, this compound and its derivatives are valuable intermediates in the synthesis of modern agrochemicals. pen2print.orgnih.gov The incorporation of fluorine can enhance the efficacy and stability of pesticides and herbicides. ontosight.aiontosight.ai The development of efficient synthetic methods for fluorine-containing building blocks is crucial for advancing research in agrochemical applications. nih.gov While specific examples of commercial agrochemicals derived directly from this compound are not extensively detailed in the provided search results, the general importance of fluorinated intermediates in this sector is well-established. ontosight.ainih.govontosight.ai

Radiochemistry and Molecular Imaging

The fluorine-18 (B77423) (¹⁸F) isotope is a preferred radionuclide for Positron Emission Tomography (PET) due to its optimal half-life and imaging characteristics. rsc.org The 3-[¹⁸F]fluoropropyl group, derived from precursors like this compound, is a key moiety in the development of a variety of PET tracers for imaging diverse biological targets.

Radiosynthesis of Positron Emission Tomography (PET) Tracers

The synthesis of PET tracers often involves the incorporation of the fluorine-18 isotope. radiopaedia.org The 3-[¹⁸F]fluoropropoxy and 3-[¹⁸F]fluoropropyl groups are common structural motifs in many PET radiotracers. snmjournals.orgresearchgate.net An efficient, one-step method has been developed for preparing 3-[¹⁸F]fluoropropanol ([¹⁸F]FPrOH), a key precursor, by reacting n-Bu₄N[¹⁸F]F with 1,3-dioxan-2-one. snmjournals.orgresearchgate.net This precursor can then be used as a nucleophile to synthesize PET tracers containing the 3-[¹⁸F]fluoropropyl group. researchgate.netnih.gov

For example, the PET tracer [¹⁸F]PBR111, used for imaging the translocator protein, is synthesized via a one-step tosyloxy-for-fluorine nucleophilic substitution using a tosylate precursor to attach the 3-fluoropropyl group. researchgate.net Similarly, O-(3-[¹⁸F]fluoropropyl)-L-tyrosine (FPT), an amino acid tracer for tumor imaging, is prepared through the [¹⁸F]fluoropropylation of L-tyrosine. The development of such radiosynthesis methods is critical for the routine and automated production of PET tracers for clinical and research use. plos.org

In Vivo Stability and Biodistribution of Fluorinated Probes

The in vivo stability and biodistribution of a PET tracer are critical factors determining its utility. Tracers incorporating the 3-[¹⁸F]fluoropropyl group have been extensively studied in this regard. For instance, (4S)-4-(3-[¹⁸F]fluoropropyl)-L-glutamate ([¹⁸F]FSPG) exhibits rapid blood clearance, primarily through the kidneys, and low background activity in most organs, leading to high-contrast tumor imaging. plos.orgsnmjournals.org In human studies, [¹⁸F]FSPG was found to be well-tolerated with no observed drug-related adverse events.

However, not all 3-[¹⁸F]fluoropropyl-containing tracers exhibit ideal in vivo behavior. Studies with 3-[¹⁸F]fluoropropanol ([¹⁸F]FPrOH) itself showed that while it clears rapidly from major organs, it undergoes significant in vivo defluorination, leading to high bone uptake of the released [¹⁸F]fluoride. snmjournals.orgnih.govnih.gov This can complicate the interpretation of PET images. researchgate.net For example, 2-arylquinoline derivatives labeled with an ¹⁸F-fluoropropoxy group displayed high accumulation in bone. snmjournals.org In contrast, tracers like [¹⁸F]FSPG and (2S,4S)4-(3-[¹⁸F]-fluoropropyl)glutamine are reported to be more stable in vivo with no significant defluorination. biorxiv.org

The metabolic stability of these tracers is also a key consideration. While some tracers like 8-cyclopentyl-3-(3-[¹⁸F]fluoropropyl)-1-propyl-xanthine ([¹⁸F]CPFPX) suffer from rapid peripheral metabolism, others show improved stability. researchgate.net For instance, [¹⁸F]THK-5351, which contains a modified fluoropropyl group (3-fluoro-2-hydroxypropyl), demonstrated better in vivo metabolic stability compared to its direct fluoropropyl analog. snmjournals.orgresearchgate.net

| Organ | [¹⁸F]FASu (Unblocked) | [¹⁸F]FASu (Blocked) | [¹⁸F]FSPG (Unblocked) | [¹⁸F]FSPG (Blocked) |

| Blood | 1.10 ± 0.15 | 1.18 ± 0.12 | 0.81 ± 0.08 | 0.82 ± 0.09 |

| Heart | 0.70 ± 0.10 | 0.72 ± 0.07 | 0.50 ± 0.06 | 0.51 ± 0.06 |

| Lungs | 0.89 ± 0.13 | 0.95 ± 0.10 | 0.61 ± 0.07 | 0.63 ± 0.07 |

| Liver | 1.45 ± 0.20 | 1.55 ± 0.15 | 1.05 ± 0.12 | 1.08 ± 0.11 |

| Spleen | 0.55 ± 0.08 | 0.58 ± 0.06 | 0.40 ± 0.05 | 0.41 ± 0.04 |

| Pancreas | 1.98 ± 0.28 | 2.10 ± 0.22 | 1.45 ± 0.18 | 1.50 ± 0.16 |

| Kidneys | 12.5 ± 1.8 | 13.2 ± 1.5 | 9.10 ± 1.1 | 9.50 ± 1.2 |

| Muscle | 0.45 ± 0.06 | 0.48 ± 0.05 | 0.32 ± 0.04 | 0.33 ± 0.04 |

| Bone | 1.80 ± 0.25 | 1.90 ± 0.20 | 1.30 ± 0.15 | 1.35 ± 0.16 |

| Brain | 0.08 ± 0.01 | 0.09 ± 0.01 | 0.06 ± 0.01 | 0.06 ± 0.01 |

| Tumor | 2.50 ± 0.35 | 1.50 ± 0.20† | 3.10 ± 0.40 | 1.80 ± 0.25† |

| Data presented as mean ± SD. snmjournals.org | ||||

| †Coinjection significantly reduced uptake (P < 0.05). snmjournals.org |

Development of 3-[18F]Fluoropropyl Moieties in PET Agents

The 3-[¹⁸F]fluoropropyl moiety is a versatile building block for developing novel PET imaging agents targeting a range of biological processes. nih.gov Its incorporation can influence the pharmacokinetic properties of the resulting tracer. thno.org

Several research groups have developed PET tracers incorporating the 3-[¹⁸F]fluoropropyl group. These include:

(4S)-4-(3-[¹⁸F]fluoropropyl)-L-glutamate ([¹⁸F]FSPG): A tracer for imaging system xC⁻ transporter activity, showing high tumor-to-background ratios in preclinical and clinical studies of various cancers. aacrjournals.orgplos.org

S-(3-[¹⁸F]fluoropropyl)homocysteine ([¹⁸F]FPHCys): Developed for tumor imaging and has also been investigated for its potential to detect bacterial infections. rsc.orgresearchgate.net

O-(3-[¹⁸F]fluoropropyl)-L-tyrosine (FPT): An amino acid analog that has shown potential for tumor imaging, with an ability to differentiate between tumors and inflammation.

8-cyclopentyl-3-(3-[¹⁸F]fluoropropyl)-1-propyl-xanthine ([¹⁸F]CPFPX): A ligand for imaging the A1 adenosine (B11128) receptor. researchgate.net

2-Arylquinoline derivatives: A class of compounds developed for tau PET imaging in Alzheimer's disease, where the inclusion of a 3-[¹⁸F]fluoropropoxy group was explored. snmjournals.org

Spirocyclic 3-(3-fluoropropyl)-2-benzofurans: Evaluated as ligands for imaging σ1 receptors. mdpi.com

Tryptophan analogs: Derivatives bearing a 3-[¹⁸F]fluoropropyl side chain have been synthesized and evaluated as potential PET probes for tumor imaging. researchgate.net

The choice of the linker and its attachment point on the parent molecule is crucial for retaining biological activity and achieving favorable imaging characteristics. The development of these tracers highlights the importance of the 3-[¹⁸F]fluoropropyl group in advancing molecular imaging.

| Tracer | Tumor-to-Brain Ratio |

| ¹⁸F-FSPG | 32.7 |

| ¹⁸F-FDG | 1.7 |

| ¹⁸F-FET | 2.8 |

| Data from ex vivo analysis in a GS9L glioblastoma rat model. plos.org |

Spectroscopic and Analytical Characterization Methodologies for Fluorinated Aldehydes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural and conformational analysis of 3-Fluoropropanal. This powerful technique probes the magnetic properties of atomic nuclei, offering detailed information about the chemical environment and spatial arrangement of atoms within the molecule.

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for confirming the fundamental structure of this compound. In ¹H NMR, the chemical shifts and splitting patterns of the proton signals provide a map of the proton environments. For instance, the aldehyde proton of this compound is expected to appear at a characteristic downfield shift, typically around 9.8 ppm.

¹³C NMR complements this by providing information about the carbon skeleton. In the case of a related compound, 3-fluoropropylsulfonate, the carbon attached to the fluorine atom exhibits a doublet in the ¹³C{¹H} NMR spectrum due to coupling with the fluorine atom, with a coupling constant (J) of 160.2 Hz. publish.csiro.au Similarly, the other carbon atoms in the chain show distinct signals influenced by their proximity to the fluorine and the sulfonate group. publish.csiro.au For this compound, analogous splitting patterns due to C-F coupling are expected, which are crucial for assigning the carbon signals correctly.

Table 1: Representative NMR Data for a 3-Fluoropropyl Moiety

| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| ¹H | 4.61 ppm | dt | J₁ = 46.9 Hz, J₂ = 5.95 Hz |

| ¹³C | 83.85 ppm | d | J = 160.2 Hz (C-F) |

| ¹³C | 47.76 ppm | d | J = 5.92 Hz |

| ¹³C | 26.11 ppm | d | J = 20.1 Hz |

Note: Data is for a 3-fluoropropylsulfonate derivative and serves as an illustrative example of the expected NMR characteristics for a 3-fluoropropyl chain. publish.csiro.au

J-Coupling Analysis for Conformational Studies (e.g., ¹JOH•••F)

J-coupling, or scalar coupling, provides through-bond connectivity information and is a powerful tool for studying the conformational preferences of molecules. In fluorinated compounds like this compound, the analysis of coupling constants between protons (H-H), protons and fluorine (H-F), and carbon and fluorine (C-F) can reveal the dominant conformations in solution. researchgate.net

The presence of an intramolecular hydrogen bond between the hydroxyl group and the fluorine atom in fluorohydrins can sometimes be inferred from the observation of a ¹hJOH•••F coupling constant. researchgate.netresearchgate.net For 3-fluoropropanol, a related compound, a ¹hJFH coupling constant of 1.4 Hz was measured in chloroform, which was confirmed through a ¹H{¹⁹F} experiment. researchgate.netresearchgate.net However, the observation of such couplings is highly dependent on sample preparation and solvent conditions. researchgate.netresearchgate.net The absence of this coupling does not necessarily rule out the presence of a hydrogen bond, as the conformational equilibrium may not be exclusively dominated by the hydrogen-bonded form. researchgate.netresearchgate.net

¹H{¹⁹F} Experiments

To simplify complex ¹H NMR spectra and definitively identify H-F couplings, ¹H{¹⁹F} decoupling experiments are employed. In these experiments, the sample is irradiated at the resonance frequency of the ¹⁹F nucleus, which removes the coupling interaction between protons and fluorine. This results in the collapse of multiplets in the ¹H spectrum that are due to H-F coupling into simpler patterns, thus confirming which protons are coupled to fluorine. This technique was instrumental in unequivocally assigning the 1.4 Hz coupling in 3-fluoropropanol as a ¹hJFH coupling. researchgate.netresearchgate.net This methodology is directly applicable to the analysis of this compound to confirm the protons on the carbon adjacent to the fluorine atom.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity, including the separation of stereoisomers if a chiral center is present.

Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Analysis

For fluorinated aldehydes that are chiral, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and quantifying the enantiomers. nih.govhumanjournals.comresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. researchgate.net The choice of the CSP and the mobile phase is critical for achieving good resolution. csic.es Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for a broad range of chiral separations. chromatographyonline.com The development of a chiral HPLC method is crucial for understanding the stereochemical outcome of a synthesis and for providing stereoisomerically pure compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.comspectroinlets.comwikipedia.org It is highly effective for the identification and quantification of volatile compounds like this compound. spectroinlets.com In GC, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. spectroinlets.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. thermofisher.com The resulting mass spectrum serves as a molecular fingerprint, allowing for the positive identification of the compound by comparing the fragmentation pattern to spectral libraries. wikipedia.org This technique is invaluable for confirming the presence of this compound in a reaction mixture and for identifying any byproducts or impurities. gcms-id.ca

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-fluoropropylsulfonate |

Q & A

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 3-Fluoropropanal?

- Methodological Answer : The synthesis of this compound can be achieved via oxidative fluorination of cyclopropylamide precursors using organic photoredox catalysis. For instance, Wang et al. (2020) demonstrated the generation of this compound as a byproduct in reactions involving cyclopropylamides under light-mediated conditions . Alternative routes include the reduction of fluorinated ketones (e.g., 3-fluoropropanone) using sodium borohydride or catalytic hydrogenation. Researchers should verify product purity via H NMR, comparing observed peaks (e.g., aldehyde proton at δ ~9.8 ppm) to literature values .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be standardized?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. The aldehyde proton in this compound typically resonates at δ 9.6–9.9 ppm in H NMR, while F NMR can confirm fluorine substitution (δ ~-120 to -150 ppm depending on solvent). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 76 (CHFO). Cross-referencing with databases like PubChem or NIST Chemistry WebBook is essential to resolve discrepancies in reported shifts .

Advanced Research Questions

Q. How can researchers address contradictions in reported reaction yields or spectral data for this compound across studies?

- Methodological Answer : Contradictions often arise from variations in reaction conditions (e.g., solvent polarity, catalyst loading) or analytical parameters (e.g., NMR solvent, temperature). To resolve these:

Replicate experiments under standardized conditions (e.g., dry DMF as solvent, inert atmosphere).

Validate spectral data against fluorinated fragment libraries (e.g., the 3F Library’s reference compounds) .

Apply multivariate analysis to isolate variables affecting yield, such as light intensity in photoredox systems .

Q. What strategies optimize the regioselectivity of fluorination in propanal derivatives to minimize byproducts?

- Methodological Answer : Regioselectivity can be enhanced by:

Using directing groups (e.g., amides) to stabilize transition states during fluorination .

Screening fluorinating agents (e.g., Selectfluor vs. NFSI) for compatibility with aldehyde functionalities.

Employing computational modeling (DFT) to predict reactive sites and transition-state geometries .

Q. How does the electron-withdrawing nature of the fluorine atom influence the reactivity of this compound in nucleophilic additions?

- Methodological Answer : Fluorine’s electronegativity increases the electrophilicity of the aldehyde group, accelerating nucleophilic attacks (e.g., Grignard reactions). However, steric hindrance from adjacent substituents may reduce accessibility. Researchers should:

Compare reaction rates of this compound with non-fluorinated analogs (e.g., propanal) under identical conditions.

Use Hammett plots to quantify electronic effects on reaction kinetics .

Q. What experimental protocols ensure stereochemical fidelity in derivatives synthesized from this compound?

- Methodological Answer : To preserve stereochemistry during derivatization:

Employ chiral auxiliaries (e.g., Evans oxazolidinones) in aldol reactions.

Use asymmetric catalysis (e.g., proline-based organocatalysts) for enantioselective transformations.

Monitor enantiomeric excess via chiral HPLC or polarimetry, referencing standards like (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid .

Data Quality and Reproducibility

Q. What steps should be taken to ensure the reliability of fluorinated compound data in interdisciplinary studies?

- Methodological Answer : Follow the ITRC PFAS guidance for data usability:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.